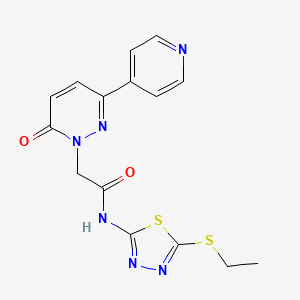![molecular formula C10H14F3NO2 B2470773 N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide CAS No. 2305386-48-3](/img/structure/B2470773.png)
N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxane ring, which is further linked to a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(trifluoromethyl)oxan-2-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Reduced amides, alcohols
Substitution: Substituted oxane derivatives
Aplicaciones Científicas De Investigación
N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxane ring and prop-2-enamide moiety contribute to the compound’s binding affinity and specificity, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide: Unique due to the presence of both trifluoromethyl and oxane groups.
This compound: Similar in structure but may differ in the position of functional groups or substituents.
Uniqueness
This compound stands out due to its combination of a trifluoromethyl group and an oxane ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[[6-(trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c1-2-9(15)14-6-7-4-3-5-8(16-7)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSLEEAMXMMGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole](/img/structure/B2470690.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)

![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluoro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2470698.png)

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B2470703.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)
![(2S)-N-(3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2470705.png)
![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2470712.png)
![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2470713.png)
